REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([NH:14]C(=O)C)([CH3:13])[CH3:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].Cl>>[CH:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]([NH2:14])([CH3:12])[CH3:13])=[CH:8][CH:9]=1)([CH3:3])[CH3:2]
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Name
|
|
Quantity
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9.8 g
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Type
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reactant
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Smiles
|
C(C)(C)C1=CC=C(C=C1)CC(C)(C)NC(C)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)CC(C)(C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |